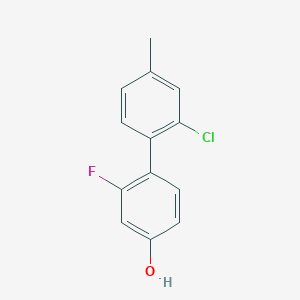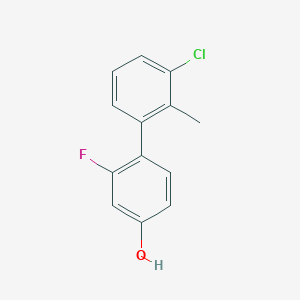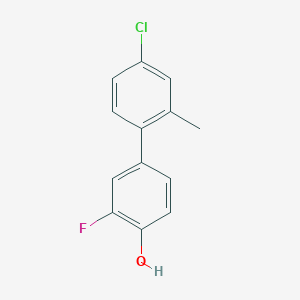
5-(3-Chloro-5-methylphenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-5-methylphenyl)-3-fluorophenol, 95% (hereafter referred to as 5-CMP-3-FP) is a synthetic compound with a variety of applications in the pharmaceutical, chemical, and industrial fields. It is a derivative of phenol, and its structure consists of a phenol ring with a chlorine and methyl substituent at the 3-position, and a fluorine substituent at the 5-position. 5-CMP-3-FP is a white to off-white crystalline solid with a melting point of 154-156°C. It is soluble in ethanol, methanol, and acetone, and is insoluble in water.
Mecanismo De Acción
The mechanism of action of 5-CMP-3-FP is not well understood, but it is believed to involve the formation of reactive intermediates that can react with other molecules. These reactive intermediates can be formed through the oxidation of the methyl substituent or the fluorine substituent, or through the formation of a carbocation intermediate during the reaction of the compound with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMP-3-FP are not well understood, but it is believed to have some activity as an antioxidant and anti-inflammatory agent. It is also believed to have some activity as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-CMP-3-FP has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it suitable for use in a wide range of experiments. It is also soluble in many organic solvents, making it easy to use in a variety of reactions. However, it is also susceptible to oxidation and hydrolysis, and can react with other molecules, making it necessary to take precautions when handling the compound.
Direcciones Futuras
The potential applications of 5-CMP-3-FP are numerous, and there are many avenues for further research. One potential area of research is the development of new synthetic methods for the production of 5-CMP-3-FP and other related compounds. Additionally, further research into the biochemical and physiological effects of the compound could lead to new applications in the pharmaceutical and chemical industries. Finally, further research into the mechanism of action of 5-CMP-3-FP could lead to a better understanding of its potential uses.
Métodos De Síntesis
5-CMP-3-FP can be synthesized using a variety of methods. One method is the reaction of 3-chloro-5-methylphenol with fluorobenzene in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction proceeds with the formation of a carbocation intermediate, which is then attacked by the fluorobenzene to form the desired product. This method is simple and cost-effective, and is suitable for large-scale production.
Aplicaciones Científicas De Investigación
5-CMP-3-FP has been used in a number of scientific research applications. It has been used as an intermediate in the synthesis of polyfunctionalized cyclopentenones, which are useful in the synthesis of pharmaceuticals and other organic compounds. It has also been used as a starting material in the synthesis of polyfunctionalized derivatives of oxazoles and thiazoles, which are useful in the synthesis of herbicides and pesticides.
Propiedades
IUPAC Name |
3-(3-chloro-5-methylphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-9(4-11(14)3-8)10-5-12(15)7-13(16)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJINEHMTQHMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684317 |
Source


|
| Record name | 3'-Chloro-5-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-48-0 |
Source


|
| Record name | 3'-Chloro-5-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














